

An In-Depth Technical Guide to Ro 22-3245 (9-CCPB, CCPPBZ)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ro 22-3245

Cat. No.: B1662744

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ro 22-3245**, a pyrimidobenzazepine derivative with known anxiolytic properties. This document consolidates the available information regarding its chemical identity, physicochemical properties, and its primary mechanism of action as a modulator of the GABA-A receptor. While specific quantitative pharmacological data for **Ro 22-3245** is limited in publicly accessible literature, this guide furnishes detailed, representative experimental protocols and conceptual signaling pathways to facilitate further research and drug development efforts. All quantitative data is presented in structured tables, and logical and experimental workflows are visualized using diagrams.

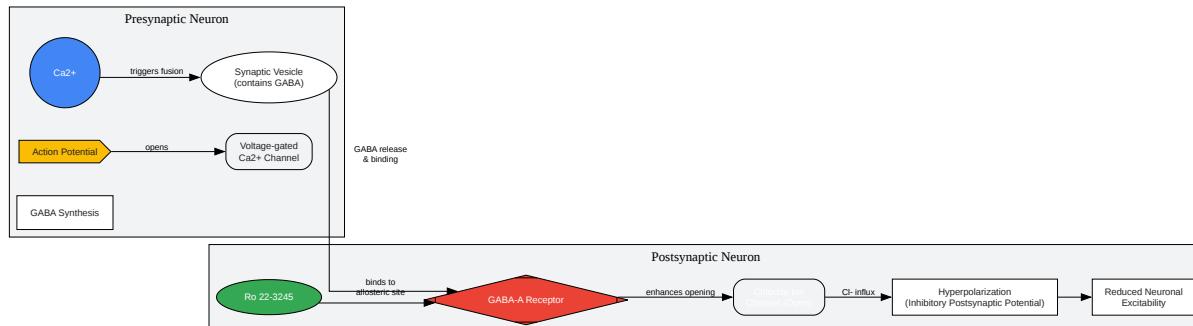
Chemical Identity and Alternative Names

Ro 22-3245 is the primary designation for the compound systematically named 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine.[1] It is also known by the alternative names 9-CCPB and CCPPBZ.[2]

Physicochemical Properties

The key physicochemical properties of **Ro 22-3245** are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings. The

compound's solubility in dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays.[1][3] Proper storage at -20°C is recommended to ensure its stability.[3]


Property	Value	Source
IUPAC Name	9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine	[2]
Molecular Formula	C ₁₈ H ₁₁ Cl ₂ N ₃	[1][4]
Molecular Weight	340.2 g/mol	[1][4]
CAS Number	76988-39-1	[1][2]
Appearance	Not specified (typically a solid)	-
Solubility	Soluble in DMSO	[1][3]
Storage Conditions	-20°C	[3]

Pharmacological Profile

Ro 22-3245 is classified as an anxiolytic agent.[1] Its pharmacological activity is attributed to its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While detailed quantitative data on its binding affinity (Ki) or functional potency (IC₅₀) are not readily available in the public domain, it is understood to act as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines. This modulation enhances the effect of GABA, leading to an increase in chloride ion influx and hyperpolarization of the neuron, which results in a calming or anxiolytic effect.

Signaling Pathway

The proposed signaling pathway for **Ro 22-3245** involves the potentiation of GABAergic neurotransmission. The following diagram illustrates the general mechanism of action for a positive allosteric modulator of the GABA-A receptor.

[Click to download full resolution via product page](#)

GABA-A Receptor Signaling Pathway for **Ro 22-3245**.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **Ro 22-3245**, the following sections provide detailed, representative methodologies for key assays relevant to its pharmacological characterization.

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound like **Ro 22-3245** for the benzodiazepine site on the GABA-A receptor.

Materials:

- Radioligand: [3H]-Flunitrazepam
- Test Compound: **Ro 22-3245**
- Non-specific binding control: Diazepam (or other high-affinity benzodiazepine)
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
- Membrane Preparation: Rat cortical membranes (or other appropriate brain region)
- Instrumentation: Scintillation counter, filtration apparatus

Procedure:

- Membrane Preparation:
 1. Homogenize rat cerebral cortex in ice-cold sucrose buffer.
 2. Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 3. Centrifuge the supernatant at high speed to pellet the membranes.
 4. Wash the membrane pellet multiple times with assay buffer.
 5. Resuspend the final pellet in assay buffer and determine the protein concentration.
- Binding Assay:
 1. In a 96-well plate, add assay buffer, the membrane preparation, and the test compound (**Ro 22-3245**) at various concentrations.
 2. For total binding, add only the radioligand and membrane preparation.
 3. For non-specific binding, add the radioligand, membrane preparation, and a high concentration of the non-specific binding control.
 4. Initiate the binding reaction by adding [3H]-Flunitrazepam.
 5. Incubate at 4°C for a predetermined time to reach equilibrium.

6. Terminate the reaction by rapid filtration through glass fiber filters.
7. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
8. Measure the radioactivity on the filters using a scintillation counter.

- Data Analysis:
 1. Calculate specific binding by subtracting non-specific binding from total binding.
 2. Plot the percentage of specific binding against the logarithm of the test compound concentration.
 3. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 4. Calculate the *K_i* (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents.

Apparatus:

- A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

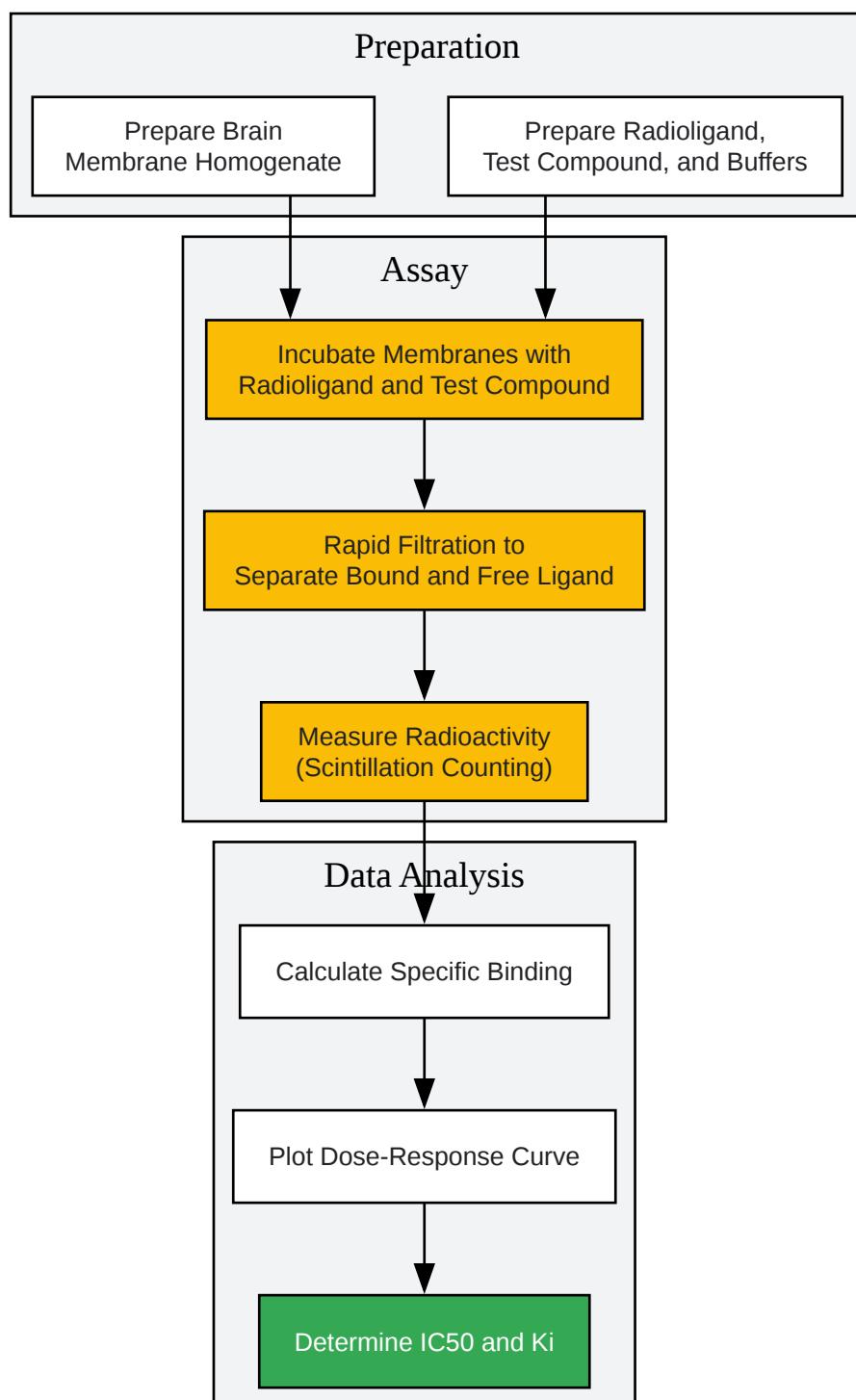
Procedure:

- Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.
- Drug Administration: Administer **Ro 22-3245** (dissolved in a suitable vehicle) or the vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test. A positive control group receiving a known anxiolytic like diazepam should also be included.

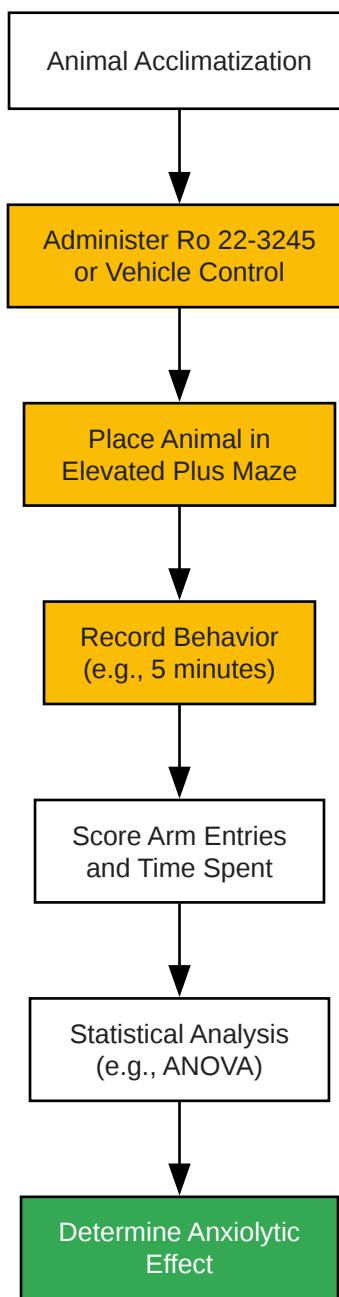
- Testing:

1. Place the animal in the center of the maze, facing one of the open arms.
2. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
3. Record the animal's behavior using a video camera.

- Data Analysis:


1. Score the following parameters:

- Number of entries into the open and closed arms.
- Time spent in the open and closed arms.


2. An increase in the number of entries and time spent in the open arms is indicative of an anxiolytic effect.
3. Compare the data from the **Ro 22-3245**-treated group with the control groups using appropriate statistical tests (e.g., ANOVA).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Workflow for Radioligand Binding Assay.

[Click to download full resolution via product page](#)

Workflow for In Vivo Anxiolytic Activity Assessment.

Conclusion

Ro 22-3245 is a pyrimidobenzazepine with established anxiolytic properties, acting as a positive allosteric modulator of the GABA-A receptor. While specific quantitative pharmacological data is not widely available, this guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches necessary for its

further investigation. The provided protocols and workflows offer a starting point for researchers to explore the therapeutic potential of **Ro 22-3245** and related compounds in the field of neuroscience and drug development. Further research is warranted to fully elucidate its detailed pharmacological profile and in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ro 22-3245 (76988-39-1) for sale [vulcanchem.com]
- 2. 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | C18H11Cl2N3 | CID 131736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine CAS#: 76988-39-1 [m.chemicalbook.com]
- 4. doronscientific.com [doronscientific.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ro 22-3245 (9-CCPB, CCPPBZ)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662744#ro-22-3245-alternative-names-9-ccpb-ccppbz>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com